3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid

Cytochrome P450 Drug Metabolism Enzyme Inhibition

3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 33138-04-4) is a substituted benzimidazole derivative bearing a propionic acid side chain. This compound is a methylated analog of the broader 2-benzimidazolepropionic acid scaffold.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 33138-04-4
Cat. No. B1295550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
CAS33138-04-4
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)CCC(=O)O
InChIInChI=1S/C11H12N2O2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
InChIKeyYYJSUIBVPUFHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid CAS 33138-04-4: Technical Baseline and Sourcing Profile


3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 33138-04-4) is a substituted benzimidazole derivative bearing a propionic acid side chain [1]. This compound is a methylated analog of the broader 2-benzimidazolepropionic acid scaffold [2]. In the published literature, the compound has been annotated with moderate affinity for human CYP3A4 (IC50 = 233 nM) in recombinant enzyme assays [3]. The methyl substituent at the 5-position of the benzimidazole ring distinguishes it from the unsubstituted parent compound, Procodazole (CAS 23249-97-0), and may modulate its lipophilicity and target engagement profile [2].

Why 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid Cannot Be Replaced by Generic 2-Benzimidazolepropionic Acid Analogs


Generic substitution of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid with closely related benzimidazole propionic acid derivatives is contraindicated due to significant divergence in their primary molecular targets and resulting biological activity profiles. The unsubstituted parent compound, Procodazole (2-benzimidazolepropionic acid, CAS 23249-97-0), is characterized as a non-specific immunoprotective agent with reported activity against carbonic anhydrase IX (IC50 = 8.35 μM) . In contrast, the 5-methyl analog demonstrates a distinct target affinity profile, with published data indicating engagement with cytochrome P450 3A4 (CYP3A4) at sub-micromolar concentrations [1]. Furthermore, 2-benzimidazolepropionic acid has been shown to be ineffective in inducing CYP1A1 expression in rat hepatoma cell assays, whereas other benzimidazole derivatives with varying substituents exhibited significant induction, underscoring that even minor structural modifications within this scaffold can fundamentally alter their interaction with key detoxification enzymes [2]. Therefore, these compounds are not functionally interchangeable and must be selected based on the specific target of interest within a given research or industrial workflow.

3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid: Quantitative Differentiation Evidence for Procurement Decisions


CYP3A4 Inhibition: Sub-Micromolar Affinity Differentiates 5-Methyl Analog from Unsubstituted Scaffold

The 5-methyl-substituted compound demonstrates moderate inhibitory activity against human CYP3A4 with a reported IC50 of 233 nM [1]. This differentiates it from the unsubstituted parent scaffold, 2-benzimidazolepropionic acid, for which no comparable CYP3A4 inhibitory data is reported; instead, the parent compound is noted as ineffective in CYP1A1 induction assays [2]. The presence of the 5-methyl group likely enhances binding within the CYP3A4 active site, as the unsubstituted analog shows no activity in related cytochrome P450 modulation studies.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Target Selectivity: 5-Methyl Derivative Shows Distinct Profile from Immunomodulatory Analog Procodazole

The unsubstituted analog Procodazole (2-benzimidazolepropionic acid) exhibits notable inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform, with an IC50 of 8.35 μM . In contrast, published data for 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid shows no reported activity against CA IX; its documented target is CYP3A4 (IC50 = 233 nM) [1]. This indicates a clear divergence in molecular target preference driven by the 5-methyl substitution, shifting the activity profile away from immunomodulation and toward cytochrome P450 enzyme engagement.

Target Engagement Carbonic Anhydrase Selectivity Profiling

Structural Determinants of CYP Enzyme Modulation: 5-Methyl Group Confers Activity Absent in Unsubstituted Benzimidazoles

A study investigating the effect of several structurally different benzimidazole compounds on CYP1A1 expression at transcriptional, mRNA, and protein levels in rat hepatoma H4IIE cells found that 2-benzimidazole propionic acid was ineffective, showing no induction of CYP1A1 [1]. While this study did not test the 5-methyl analog, the data provides class-level evidence that the unsubstituted 2-benzimidazole propionic acid scaffold lacks inherent CYP-modulating activity. The fact that the 5-methyl derivative (this compound) exhibits sub-micromolar CYP3A4 inhibition (IC50 = 233 nM) [2] suggests the methyl substitution is a critical structural determinant for conferring cytochrome P450 engagement capability to this chemical series.

Structure-Activity Relationship Cytochrome P450 1A1 Transcriptional Induction

3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid: Validated Research and Industrial Application Scenarios


In Vitro CYP3A4 Inhibition Studies and Drug-Drug Interaction (DDI) Screening

Based on its documented sub-micromolar IC50 (233 nM) against human CYP3A4 in recombinant enzyme assays [1], this compound is a suitable chemical probe or reference inhibitor for in vitro studies investigating CYP3A4-mediated metabolism. It can be employed in microsomal or supersomal assays to assess the potential of test articles to be victims of CYP3A4-mediated drug-drug interactions or to validate CYP3A4 activity in enzyme panels.

Synthetic Intermediate for Advanced Benzimidazole-Based Chemical Probes

Given the evidence that the 5-methyl substitution on the benzimidazole scaffold is a critical determinant for CYP enzyme engagement [2], this compound serves as a valuable building block for medicinal chemistry efforts. It can be used as a starting material to synthesize more complex molecules designed to target cytochrome P450 enzymes or to explore structure-activity relationships (SAR) around the benzimidazole-2-propionic acid pharmacophore for improved selectivity or potency.

Negative Control or Selectivity Profiling in Carbonic Anhydrase IX Assays

The clear divergence in primary targets between the unsubstituted analog Procodazole (CA IX inhibitor, IC50 = 8.35 μM) and the 5-methyl analog (CYP3A4 inhibitor) [1] allows this compound to be used as a selectivity control. In assays measuring CA IX inhibition, 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid can serve as a structurally similar but functionally distinct negative control to confirm that observed activity is not due to general benzimidazole scaffold effects.

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